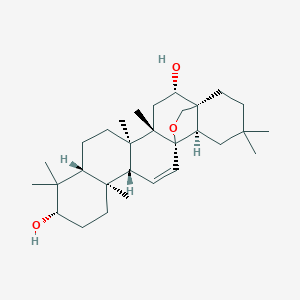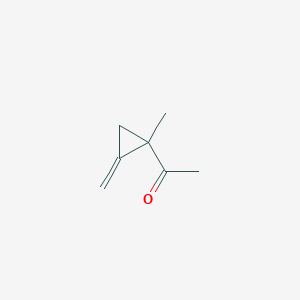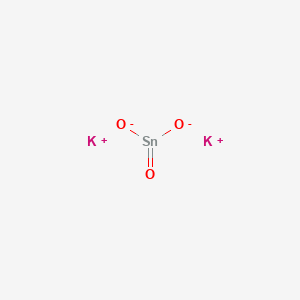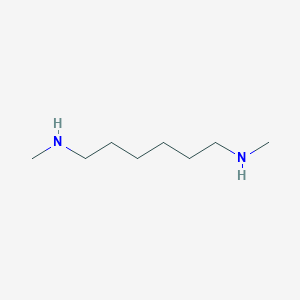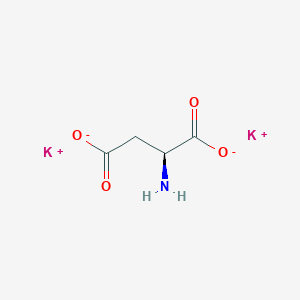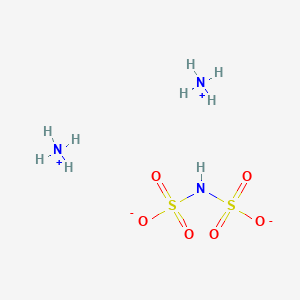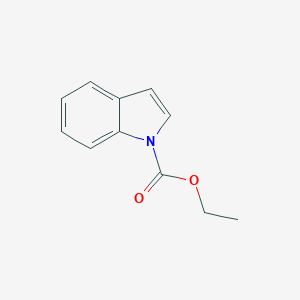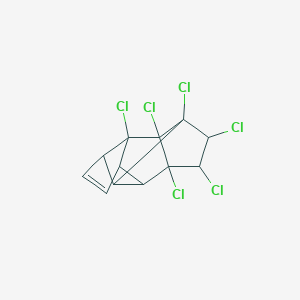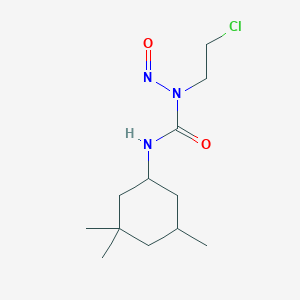
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea, commonly known as CENU, is a chemical compound that has been widely used in scientific research due to its potential as an antitumor agent. CENU belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors. In
Wirkmechanismus
CENU exerts its antitumor effects by alkylating DNA and RNA, which leads to the inhibition of DNA replication and protein synthesis. This ultimately results in cell death. CENU is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
CENU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. CENU has also been shown to inhibit the activity of certain enzymes, such as glutathione reductase and superoxide dismutase, which are involved in protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
CENU has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. CENU is also highly soluble in water, which makes it easy to administer to cells in culture. However, CENU has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in vivo. Additionally, CENU is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CENU. One area of interest is the development of new analogs of CENU that have improved efficacy and reduced toxicity. Another area of interest is the use of CENU in combination with other drugs to enhance its antitumor effects. Additionally, there is a need for further studies on the mechanism of action of CENU and its effects on normal cells. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of CENU in vivo, which will help to determine its potential as a therapeutic agent.
Synthesemethoden
CENU can be synthesized by reacting 3-(3,3,5-trimethylcyclohexyl)urea with nitrous acid and 2-chloroethylamine hydrochloride. The reaction yields CENU as a yellow solid with a melting point of 145-147°C.
Wissenschaftliche Forschungsanwendungen
CENU has been extensively studied for its potential as an antitumor agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including gliomas, melanomas, and lung cancer cells. CENU has also been found to be effective in crossing the blood-brain barrier, making it a promising candidate for treating brain tumors.
Eigenschaften
CAS-Nummer |
13909-10-9 |
|---|---|
Produktname |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
Molekularformel |
C12H22ClN3O2 |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
InChI |
InChI=1S/C12H22ClN3O2/c1-9-6-10(8-12(2,3)7-9)14-11(17)16(15-18)5-4-13/h9-10H,4-8H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
VELVBXHUHDAZSG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13909-10-9 |
Synonyme |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



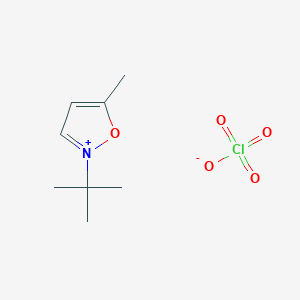

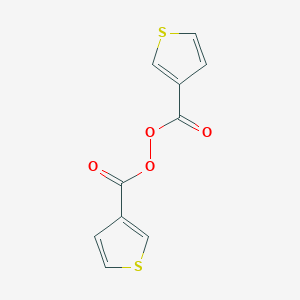
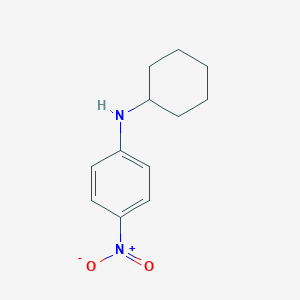
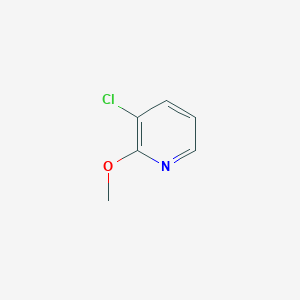
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
